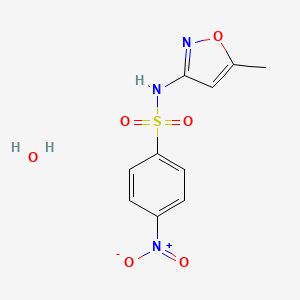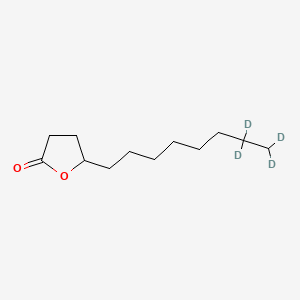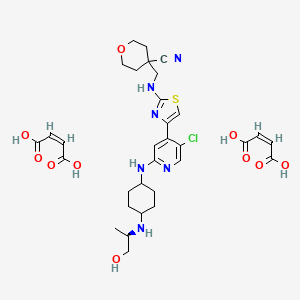
CDK9-IN-31 (dimaleate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CDK9-IN-31 (dimaleate) is a potent inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription and cell cycle progression. This compound has shown significant potential in inhibiting cancer cell growth and is being explored for its therapeutic applications in oncology .
Vorbereitungsmethoden
The synthesis of CDK9-IN-31 (dimaleate) involves multiple steps, including the formation of the core structure and subsequent functionalization. The synthetic routes typically involve the use of specific reagents and catalysts under controlled reaction conditions. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
CDK9-IN-31 (dimaleate) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
CDK9-IN-31 (dimaleate) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of CDK9 in transcriptional regulation. In biology, it helps in understanding the molecular mechanisms of cell cycle control and transcription. In medicine, it is being explored as a potential therapeutic agent for cancer treatment, particularly in cancers where CDK9 plays a crucial role. In industry, it may be used in the development of new drugs targeting CDK9 .
Wirkmechanismus
The mechanism of action of CDK9-IN-31 (dimaleate) involves the inhibition of CDK9 activity, which leads to the suppression of transcriptional elongation. CDK9 forms a complex with cyclin T1 to form the positive transcription elongation factor b (P-TEFb), which phosphorylates the RNA polymerase II C-terminal domain. Inhibition of CDK9 by CDK9-IN-31 (dimaleate) prevents this phosphorylation, leading to reduced transcription of genes involved in cell cycle progression and survival .
Vergleich Mit ähnlichen Verbindungen
CDK9-IN-31 (dimaleate) is unique in its high specificity and potency against CDK9 compared to other CDK inhibitors. Similar compounds include MC180295, which also targets CDK9 but may have different binding affinities and selectivity profiles. Other CDK inhibitors, such as flavopiridol, target multiple CDKs and may have broader effects on the cell cycle .
Eigenschaften
Molekularformel |
C32H41ClN6O10S |
|---|---|
Molekulargewicht |
737.2 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;4-[[[4-[5-chloro-2-[[4-[[(2R)-1-hydroxypropan-2-yl]amino]cyclohexyl]amino]pyridin-4-yl]-1,3-thiazol-2-yl]amino]methyl]oxane-4-carbonitrile |
InChI |
InChI=1S/C24H33ClN6O2S.2C4H4O4/c1-16(12-32)29-17-2-4-18(5-3-17)30-22-10-19(20(25)11-27-22)21-13-34-23(31-21)28-15-24(14-26)6-8-33-9-7-24;2*5-3(6)1-2-4(7)8/h10-11,13,16-18,29,32H,2-9,12,15H2,1H3,(H,27,30)(H,28,31);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-/t16-,17?,18?;;/m1../s1 |
InChI-Schlüssel |
ORMGIHAJXDBYTA-NCNYZWTASA-N |
Isomerische SMILES |
C[C@@H](NC1CCC(CC1)NC2=NC=C(C(=C2)C3=CSC(=N3)NCC4(CCOCC4)C#N)Cl)CO.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CC(CO)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=CSC(=N3)NCC4(CCOCC4)C#N)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


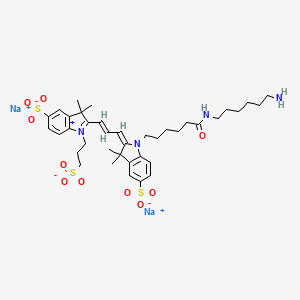
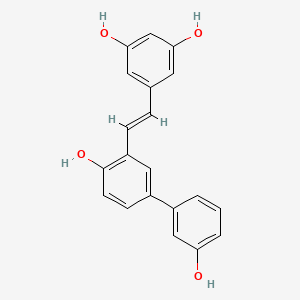
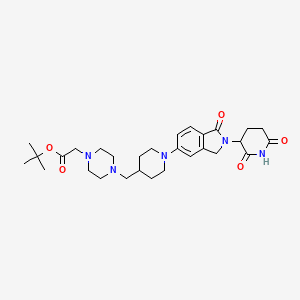
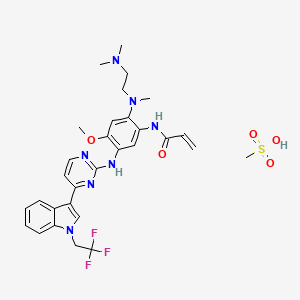
![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid](/img/structure/B15136644.png)
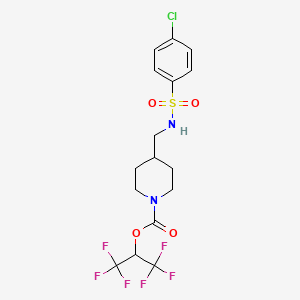
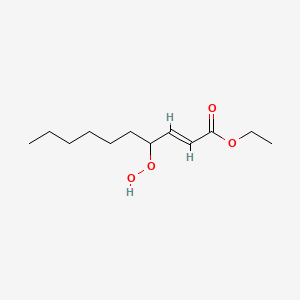
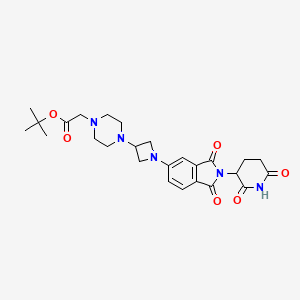
![Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid, 2,3-dihydro-, 1'-(1,1-dimethylethyl) ester](/img/structure/B15136671.png)
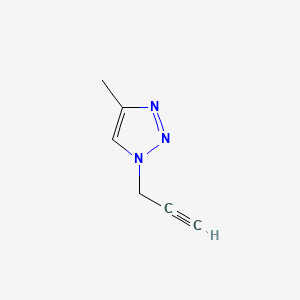
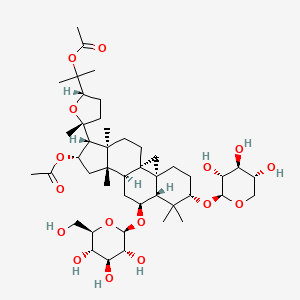
![(+-)-trans-4-Methyltetrahydrofuran-3-yl (8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl)carbamate](/img/structure/B15136690.png)
